molecular formula C10H11ClO4 B2857398 (R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde CAS No. 1563017-36-6

(R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde

Cat. No. B2857398
Key on ui cas rn: 1563017-36-6
M. Wt: 230.64
InChI Key: LGBCRCZEDRZSDA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524752B2

Procedure details

The above 4-allyloxy-3-chloro-benzaldehyde (5.37 g, 27.3 mmol) is dissolved in acetone (100 mL) and water (10 mL) and treated with a 2.5% solution of OsO4 in tert.-butanol (1.71 mL, 0.137 mmol OsO4). N-methyl morpholine-N-oxide (3.87 g, 32.8 mmol) is added and the reaction mixture is stirred at rt for 20 h before it is diluted with EA (300 mL) and washed with 10% aq. citric acid solution (200 mL) and water (2×150 mL). The washings are extracted with EA (300 mL) and the combined organic extracts are dried over MgSO4, filtered and concentrated to furnish the title compound (6.02 g) as beige foam which was used in the following steps without further purification. LC: tR=0.67 min.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.71 mL
Type
catalyst
Reaction Step Two
Quantity
3.87 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][C:6]=1[Cl:13])[CH:2]=[CH2:3].[OH2:14].C[N+]1([O-])CC[O:19]CC1>CC(C)=O.CC(=O)OCC.O=[Os](=O)(=O)=O.C(O)(C)(C)C>[OH:14][CH:2]([CH2:3][OH:19])[CH2:1][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][C:6]=1[Cl:13]

Inputs

Step One
Name
Quantity
5.37 g
Type
reactant
Smiles
C(C=C)OC1=C(C=C(C=O)C=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Os](=O)(=O)=O
Name
Quantity
1.71 mL
Type
catalyst
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
3.87 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at rt for 20 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10% aq. citric acid solution (200 mL) and water (2×150 mL)
EXTRACTION
Type
EXTRACTION
Details
The washings are extracted with EA (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC(COC1=C(C=C(C=O)C=C1)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 6.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08524752B2

Procedure details

The above 4-allyloxy-3-chloro-benzaldehyde (5.37 g, 27.3 mmol) is dissolved in acetone (100 mL) and water (10 mL) and treated with a 2.5% solution of OsO4 in tert.-butanol (1.71 mL, 0.137 mmol OsO4). N-methyl morpholine-N-oxide (3.87 g, 32.8 mmol) is added and the reaction mixture is stirred at rt for 20 h before it is diluted with EA (300 mL) and washed with 10% aq. citric acid solution (200 mL) and water (2×150 mL). The washings are extracted with EA (300 mL) and the combined organic extracts are dried over MgSO4, filtered and concentrated to furnish the title compound (6.02 g) as beige foam which was used in the following steps without further purification. LC: tR=0.67 min.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.71 mL
Type
catalyst
Reaction Step Two
Quantity
3.87 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][C:6]=1[Cl:13])[CH:2]=[CH2:3].[OH2:14].C[N+]1([O-])CC[O:19]CC1>CC(C)=O.CC(=O)OCC.O=[Os](=O)(=O)=O.C(O)(C)(C)C>[OH:14][CH:2]([CH2:3][OH:19])[CH2:1][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][C:6]=1[Cl:13]

Inputs

Step One
Name
Quantity
5.37 g
Type
reactant
Smiles
C(C=C)OC1=C(C=C(C=O)C=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Os](=O)(=O)=O
Name
Quantity
1.71 mL
Type
catalyst
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
3.87 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at rt for 20 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10% aq. citric acid solution (200 mL) and water (2×150 mL)
EXTRACTION
Type
EXTRACTION
Details
The washings are extracted with EA (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC(COC1=C(C=C(C=O)C=C1)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 6.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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